3-Chloro-2-fluoro-4-methylaniline
CAS No.: 1803566-12-2
Cat. No.: VC4181511
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803566-12-2 |
|---|---|
| Molecular Formula | C7H7ClFN |
| Molecular Weight | 159.59 |
| IUPAC Name | 3-chloro-2-fluoro-4-methylaniline |
| Standard InChI | InChI=1S/C7H7ClFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |
| Standard InChI Key | XUOWJMJJRUUWOK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)N)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents:
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A chlorine atom at the 3rd position
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A fluorine atom at the 2nd position
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A methyl group at the 4th position
This arrangement creates distinct electronic effects:
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Electron-withdrawing chlorine and fluorine reduce electron density at the ortho and para positions, directing electrophilic substitution to the meta position.
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The methyl group provides steric bulk and mild electron-donating effects through hyperconjugation .
The molecular structure is confirmed via techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
Key physical properties include:
The hydrochloride form (CAS: 1227502-13-7) exhibits higher solubility in polar solvents due to ionic interactions.
Synthesis Pathways
Chlorination of Paranitrotoluene
A patented method involves:
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Chlorination: Paranitrotoluene (PNT) reacts with chlorine gas (0.48–0.54 weight parts) at 70–80°C in the presence of a catalyst (e.g., FeCl₃) .
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Reduction: The chlorinated intermediate undergoes catalytic hydrogenation (0.038–0.044 weight parts H₂) with a palladium or nickel catalyst to yield the amine .
Key advantages of this route:
Alternative Route: Functionalization of Aniline
A multi-step synthesis from aniline derivatives includes:
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Friedel-Crafts Methylation: Introducing the methyl group using CH₃Cl/AlCl₃.
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Electrophilic Halogenation: Sequential fluorination and chlorination via HNO₂/HF and Cl₂ gas.
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Purification: Recrystallization from ethanol-water mixtures.
This method allows precise control over substituent positions but requires rigorous temperature monitoring to avoid polysubstitution.
Chemical Reactivity and Applications
Diazotization and Coupling Reactions
The primary amine (-NH₂) enables diazotization with nitrous acid (HNO₂), forming diazonium salts that participate in:
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Azo Coupling: Producing dyes like Congo Red derivatives.
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Sandmeyer Reactions: Synthesizing aryl halides for pharmaceutical intermediates.
Nucleophilic Aromatic Substitution
Electron-withdrawing groups activate the ring for nucleophilic attacks, facilitating:
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Hydroxylation: Reaction with NaOH under high pressure to form phenolic derivatives.
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Amination: Replacement of fluorine with amines in the presence of Cu catalysts .
Pharmaceuticals
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Antibacterial Agents: Serves as a precursor to fluoroquinolone antibiotics.
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Kinase Inhibitors: Functionalized to target cancer-related enzymes .
Agrochemicals
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Herbicides: Intermediate in the synthesis of chloroacetanilide herbicides .
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Fungicides: Modified to enhance lipid membrane penetration.
Comparative Analysis with Related Compounds
The chlorine and methyl groups in 3-Chloro-2-fluoro-4-methylaniline enhance its metabolic stability compared to non-chlorinated analogs, making it preferable in drug design .
Future Directions and Research Gaps
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